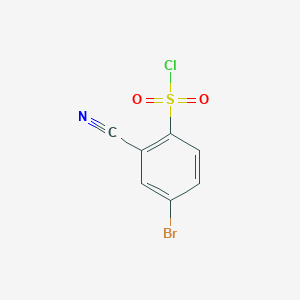![molecular formula C17H19NOS B2771710 N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1001826-05-6](/img/structure/B2771710.png)
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This compound has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.
Mecanismo De Acción
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By preventing the reuptake of dopamine, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 increases the levels of dopamine in the brain, leading to improved mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 are primarily related to its ability to increase dopamine levels in the brain. Dopamine is involved in a wide range of physiological processes, including movement, reward, and motivation. By increasing dopamine levels, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 can improve motor function, reduce symptoms of depression, and potentially reduce drug cravings in individuals with addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows researchers to study the effects of dopamine on various physiological processes in a more targeted and specific way. However, one limitation of using N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 is its potential for abuse and addiction. It is important for researchers to use caution when handling and administering this compound in order to minimize the risk of addiction and other adverse effects.
Direcciones Futuras
There are several future directions for research on N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909. One area of interest is its potential use in treating addiction. Studies have shown that N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 can reduce drug cravings and relapse in animal models of addiction, and further research is needed to determine its potential use in humans. Additionally, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 may have potential applications in the treatment of other neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the potential benefits and limitations of this compound in these and other areas of research.
Métodos De Síntesis
The synthesis of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 involves several steps, starting from the reaction of 2-bromobenzoic acid with 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield the final product, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction. In animal studies, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. Additionally, it has been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-6-2-3-8-14(12)11-18-17(19)16-10-13-7-4-5-9-15(13)20-16/h2-3,6,8,10H,4-5,7,9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBNEQSMNNZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2771630.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)
![2-Chloro-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B2771637.png)
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)


![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)
![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)